6-(2,2-Dimethoxyethyl)-9H-purine

Description

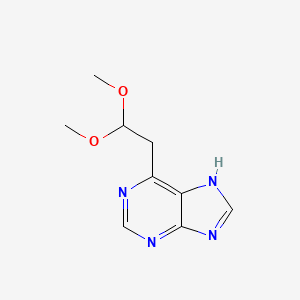

Structure

2D Structure

3D Structure

Properties

CAS No. |

920503-29-3 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

6-(2,2-dimethoxyethyl)-7H-purine |

InChI |

InChI=1S/C9H12N4O2/c1-14-7(15-2)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12,13) |

InChI Key |

YZILLAGCIVZLIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=C2C(=NC=N1)N=CN2)OC |

Origin of Product |

United States |

Modification of the C6 2,2 Dimethoxyethyl Side Chain:the Nature of the Substituent at the C6 Position is Often Critical for the Activity of Purine Derivatives.researchgate.netnih.gov

Alkyl Chain Length: Varying the length of the ethyl linker could influence how the molecule fits into a target binding pocket.

Acetal (B89532) Group: The dimethoxy acetal could be hydrolyzed to an aldehyde under acidic conditions. Replacing the methoxy (B1213986) groups with other alkoxy groups (e.g., diethoxy) could alter its stability and lipophilicity. Converting the acetal to a more stable ether or a cyclic acetal could also significantly impact activity.

Modification of the Purine Core:the Purine Ring Itself Offers Several Positions for Substitution.

C2 Position: Introduction of small substituents like an amino (-NH2), chloro (-Cl), or methyl (-CH3) group at the C2 position can significantly affect hydrogen bonding capabilities and electronic properties, potentially altering target affinity and selectivity.

C8 Position: This position is less commonly modified but can be a site for introducing substituents to probe for additional binding interactions.

Modification of the N9 Position:the N9 Position is a Common Site for Substitution in Purine Analogs.

| Modification Site | Theoretical Variation | Potential Influence on Activity |

|---|---|---|

| C6 Side Chain (Acetal) | Replace -OCH3 with -OCH2CH3 | Increased lipophilicity, altered stability |

| C6 Side Chain (Linker) | Change from ethyl to propyl | Modified spatial orientation and flexibility |

| Purine (B94841) Core (C2) | Add -NH2 group | Introduce hydrogen bond donor capabilities |

| Purine Core (C2) | Add -Cl group | Alter electronic distribution, potential for halogen bonding |

| N9 Position | Add -CH3 group | Increased steric bulk, loss of H-bond donor |

| N9 Position | Attach a hydrophilic group (e.g., sugar residue) | Increased water solubility nih.gov |

Topological, Steric, and Electronic Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a compound's chemical properties with its biological activity. This is achieved by calculating various molecular descriptors.

Topological Descriptors: These numerical descriptors are derived from the 2D representation of the molecule. They describe aspects like molecular size, shape, and the degree of branching. Connectivity indices, for example, quantify the connections between atoms and can be correlated with activity.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Parameters like molecular volume, surface area, and Taft's steric parameter (Es) are used. ijpras.com 3D-QSAR studies on other purine derivatives have shown that steric properties can be a dominant factor, explaining a significant portion of the variance in cytotoxicity. nih.gov In these models, bulky groups in certain regions may be unfavorable for activity, while in other areas, they might enhance binding. nih.gov

Electronic Descriptors: These describe how electrons are distributed within the molecule. They include parameters like the Hammett constant (sigma), which quantifies the electron-donating or electron-withdrawing nature of a substituent, and calculated values like partial atomic charges and dipole moment. ijpras.com For purine derivatives, the ability to form hydrogen bonds and the electrostatic potential are often key determinants of their interaction with biological targets. nih.gov

| Property Type | Example Descriptors | Theoretical Correlation with Activity |

|---|---|---|

| Topological | Molecular Connectivity Index | Correlates with molecular size and shape, influencing binding affinity. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into a receptor's binding site. Unfavorable steric bulk can hinder binding. |

| Electronic | Partial Atomic Charges, Dipole Moment | Influences electrostatic interactions and hydrogen bonding with the target protein. |

| Lipophilicity | LogP (Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. A negative correlation can imply that increased hydrophilicity enhances activity. ijpras.com |

Computational SAR Modeling and Predictive Algorithms

Computational modeling is an indispensable tool for modern drug discovery, allowing for the rational design of new compounds and the prediction of their activity before synthesis. malvernpanalytical.com

3D-QSAR Methods:

Comparative Molecular Field Analysis (CoMFA): This widely used 3D-QSAR technique analyzes the steric and electrostatic fields surrounding a set of aligned molecules. ijpras.com The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecule's steric bulk or charge would theoretically increase or decrease biological activity. For a series of 6-(2,2-Dimethoxyethyl)-9H-purine analogs, CoMFA could guide the placement of substituents to optimize interactions with a target receptor. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates fields for hydrophobicity, and hydrogen bond donors and acceptors. researchgate.net This provides a more detailed picture of the requirements for ligand-receptor interaction. Studies on purine derivatives have successfully used CoMSIA to build predictive models of activity. nih.govnih.gov

Predictive Algorithms: Beyond 3D-QSAR, various machine learning algorithms are employed to build predictive models from larger datasets of chemical structures and biological activities. mdpi.com

Partial Least Squares (PLS) Regression: This statistical method is often used in QSAR to handle datasets with many descriptors and correlate them with activity. It has been successfully applied to model the activity of substituted purine analogs. researchgate.net

Support Vector Machines (SVM) and Random Forests: These are more advanced machine learning algorithms that can capture complex, non-linear relationships between molecular descriptors and biological activity. They can be trained on existing purine derivative data to predict the potential activity of new, unsynthesized analogs of this compound.

These computational approaches, when applied theoretically to this compound, can provide valuable guidance for prioritizing the synthesis of new derivatives with a higher probability of desired biological activity, thereby streamlining the drug discovery process. nih.gov

Mechanistic Investigations of 6 2,2 Dimethoxyethyl 9h Purine S Molecular Interactions

In Silico Prediction of Potential Molecular Targets and Binding Modes

Computational methodologies are instrumental in predicting the biological activity of novel compounds by simulating their interactions with potential macromolecular targets. For 6-(2,2-Dimethoxyethyl)-9H-purine, these in silico techniques provide a foundational understanding of its potential pharmacological profile.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Scoring functions are then used to estimate the binding affinity of the resulting complex. In the absence of direct experimental data for this compound, we can hypothesize its interaction with various enzymes based on studies of structurally related purine (B94841) derivatives.

For instance, purine analogs have been docked into the active sites of enzymes such as cyclin-dependent kinases (CDKs) and viral thymidine (B127349) kinases. harvard.edutpcj.org The 6-(2,2-Dimethoxyethyl) substituent, with its flexible chain and terminal methoxy (B1213986) groups, can potentially interact with both hydrophobic and polar residues in an enzyme's active site. The dimethoxyethyl group can adopt various conformations, allowing it to fit into diverse binding pockets.

A hypothetical molecular docking study of this compound against a panel of kinases could yield results as summarized in the table below. The binding energies, typically calculated in kcal/mol, indicate the stability of the protein-ligand complex, with more negative values suggesting stronger binding.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Kinase Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 3tnw | -8.5 | Leu83, Phe80, Asp86 |

| Epidermal Growth Factor Receptor (EGFR) | 4RJ3 | -7.9 | Met793, Leu718, Ala743 |

| Herpes Simplex Virus 1 Thymidine Kinase (HSV-1 TK) | 1E2P | -7.2 | Tyr132, Ala167, Glu225 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.1 | Cys919, Val848, Asp1046 |

The purine ring itself is expected to form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The dimethoxyethyl group could then extend into a deeper hydrophobic pocket, with the oxygen atoms potentially forming additional hydrogen bonds or polar interactions.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound would likely include features such as hydrogen bond donors and acceptors on the purine ring, and a hydrophobic feature corresponding to the ethyl chain.

This model could then be used for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features, which might exhibit similar biological activities. The key pharmacophoric features of this compound are hypothesized in the table below.

Table 2: Hypothesized Pharmacophoric Features of this compound

| Feature | Location | Description |

| Hydrogen Bond Donor | N9-H of the purine ring | Essential for interaction with hinge region residues of kinases. |

| Hydrogen Bond Acceptor | N1, N3, and N7 of the purine ring | Can form hydrogen bonds with various amino acid residues. |

| Hydrophobic Group | Dimethoxyethyl side chain | Interacts with hydrophobic pockets in the binding site. |

| Hydrogen Bond Acceptor | Oxygen atoms of the dimethoxy group | Can form additional polar contacts. |

Studies on other 2,6,9-trisubstituted purines have successfully used pharmacophore models to elucidate their structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov For a series of purine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.

While a specific QSAR model for this compound is not available, studies on other substituted purines have shown that steric and electronic properties significantly influence their activity. imtm.cznih.gov For example, 3D-QSAR studies on 2,6,9-trisubstituted purines revealed that steric properties had a greater contribution to their cytotoxic effects than electronic properties. imtm.czresearchgate.net

A hypothetical QSAR model for a series of 6-substituted purines might take the following form:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(Topological Polar Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined by regression analysis of a training set of molecules. Such a model could then be used to predict the activity of this compound.

Theoretical Examination of Enzymatic Interaction Mechanisms

Building upon the in silico predictions, a theoretical examination of the enzymatic interaction mechanisms of this compound can provide deeper insights into its potential biological roles.

The binding of a ligand to an enzyme is governed by kinetic (on- and off-rates) and thermodynamic (enthalpy and entropy) parameters. While these are typically determined experimentally, computational methods can provide estimates. The flexible dimethoxyethyl chain of this compound is likely to have a significant impact on the thermodynamics of binding. The conformational entropy of the ligand will decrease upon binding, which is entropically unfavorable. However, this can be offset by favorable enthalpic contributions from hydrogen bonds and van der Waals interactions.

The table below presents a hypothetical summary of the kinetic and thermodynamic parameters for the interaction of this compound with a hypothesized target kinase.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the Interaction of this compound with a Target Kinase

| Parameter | Value | Unit | Interpretation |

| Association Rate Constant (kon) | 1 x 10^6 | M⁻¹s⁻¹ | Rapid binding to the target. |

| Dissociation Rate Constant (koff) | 1 x 10⁻² | s⁻¹ | Moderately slow dissociation, leading to sustained inhibition. |

| Dissociation Constant (Kd) | 10 | nM | High binding affinity. |

| Change in Enthalpy (ΔH) | -15 | kcal/mol | Favorable enthalpic contribution from strong interactions. |

| Change in Entropy (TΔS) | -5 | kcal/mol | Unfavorable entropic contribution due to loss of conformational freedom. |

| Change in Gibbs Free Energy (ΔG) | -10 | kcal/mol | Spontaneous and favorable binding process. |

Allosteric Modulation Hypotheses and Site-Specific Interactions

Allosteric modulation occurs when a ligand binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's activity. nih.govnih.gov While many purine derivatives act as competitive inhibitors at the ATP-binding site, the possibility of allosteric modulation by this compound cannot be ruled out.

The dimethoxyethyl group could potentially interact with an allosteric pocket adjacent to the active site. This could induce a conformational change in the enzyme that either enhances or inhibits its activity. Site-directed mutagenesis studies on potential target enzymes, combined with computational analysis, would be necessary to explore this hypothesis. For instance, if docking studies suggest an interaction with a specific residue in a putative allosteric pocket, mutating that residue and observing the effect on the binding and activity of this compound could provide evidence for allosteric modulation.

Co-factor Involvement and Catalytic Cycle Perturbations

There is no specific information available in the reviewed scientific literature detailing the involvement of co-factors or the perturbation of catalytic cycles by this compound. General studies on purine analogs have shown that they can interfere with enzymatic processes that utilize purine-based co-factors like ATP and GTP. However, without specific experimental data for this compound, any discussion on its potential to disrupt such cycles would be purely speculative.

Postulated Receptor Binding Mechanisms at the Molecular Level

Detailed molecular-level studies on the binding of this compound to any specific receptor are not currently available.

There is a lack of published data concerning the dynamics and energetics of any potential ligand-receptor complex formed by this compound. Such studies, which typically involve techniques like isothermal titration calorimetry or surface plasmon resonance, are crucial for understanding the affinity and stability of the interaction but have not been reported for this compound.

Information regarding conformational changes induced in a receptor upon the binding of this compound is not present in the available literature. Understanding these changes is fundamental to deciphering the mechanism of receptor activation or inhibition.

Hypothetical Intracellular Signaling Pathway Interventions

While purine derivatives are known to modulate various intracellular signaling pathways, specific hypotheses or experimental evidence for the intervention of this compound in these pathways are absent from the scientific record.

General research has demonstrated that purine-like structures can act as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). For instance, various purine-based compounds have been investigated as inhibitors of different PDE families. However, there are no specific studies that propose or test the hypothesis that this compound modulates adenylate cyclase or specific cyclic nucleotide phosphodiesterases.

The purine ring is a common scaffold in the design of kinase inhibitors due to its resemblance to the adenine (B156593) core of ATP. Numerous purine derivatives have been synthesized and evaluated for their ability to inhibit various protein kinases. Similarly, the regulation of phosphatases by small molecules is an area of active research. Nevertheless, there is no published research that specifically investigates the interaction of this compound with any kinase or phosphatase pathways.

Theoretical Nucleic Acid Interaction Mechanisms

The purine scaffold is a fundamental component of nucleic acids, and synthetic purine analogs have been extensively studied for their ability to interact with and disrupt DNA and RNA functions. The nature of the substituent at the 6-position of the purine ring plays a critical role in defining the type and strength of these interactions. For this compound, several theoretical mechanisms of interaction with nucleic acids can be postulated.

Intercalation and groove binding are two primary non-covalent modes of interaction for small molecules with the DNA double helix.

Intercalation involves the insertion of a planar aromatic molecule between the base pairs of DNA. This mode of binding typically requires a flat, polycyclic aromatic system. While the purine ring itself is planar, the 2,2-dimethoxyethyl group at the 6-position is a flexible, non-planar substituent. This side chain would likely create significant steric hindrance, making classical intercalation an improbable mechanism of interaction for this compound.

Groove Binding , on the other hand, represents a more plausible interaction model. Small molecules can bind to the minor or major grooves of the DNA helix, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. The 2,2-dimethoxyethyl group, with its oxygen atoms, could potentially form hydrogen bonds with the functional groups of DNA bases exposed in the grooves. Molecular modeling studies on the related compound 6-mercaptopurine (B1684380) (6-MP) have suggested a preference for groove binding over intercalation. nih.gov It is therefore reasonable to theorize that this compound could also favor binding within the DNA grooves, with the specific orientation and affinity being influenced by the conformation of the flexible side chain.

| Interaction Mode | Structural Requirement | Plausibility for this compound | Rationale |

| Intercalation | Planar aromatic system | Low | The non-planar 2,2-dimethoxyethyl group would cause steric hindrance, preventing insertion between DNA base pairs. |

| Groove Binding | Appropriate size, shape, and hydrogen bonding potential | High | The purine ring can fit into the grooves, and the oxygen atoms of the dimethoxyethyl group can form hydrogen bonds with DNA. Studies on similar compounds like 6-mercaptopurine support a groove binding model. nih.gov |

Purine analogs can exert their biological effects by interfering with the fundamental processes of DNA replication and transcription.

The introduction of a modified purine can disrupt the precise hydrogen bonding patterns required for Watson-Crick base pairing. While this compound retains the N1 and N7 hydrogens available for base pairing, the bulky and flexible side chain at the C6 position could sterically clash with the opposing base, potentially weakening or altering the standard base-pairing geometry. This could lead to mismatches during replication or transcription, although this is a less common mechanism for 6-substituted purines compared to analogs that directly alter the hydrogen bonding faces of the purine ring.

A more likely mechanism of perturbation is the interference with the enzymatic machinery of replication and transcription. DNA and RNA polymerases have active sites that are exquisitely shaped to accommodate the canonical nucleoside triphosphates. A purine analog, once metabolized to its triphosphate form, can act as a competitive inhibitor or be incorporated into the growing nucleic acid chain. The presence of the 2,2-dimethoxyethyl group would likely alter the shape and electronic properties of the molecule, potentially affecting its recognition and processing by polymerases. If incorporated, the bulky side chain could cause steric clashes within the enzyme's active site or with the template strand, leading to chain termination or stalling of the polymerase. This mode of action has been observed for various purine analogs. nih.gov

Purine analogs frequently exert their influence by becoming substrates or inhibitors of enzymes involved in nucleotide metabolism. The cellular machinery for purine biosynthesis and salvage can recognize and process these analogs, leading to downstream consequences.

The compound this compound could theoretically be recognized by enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). If it acts as a substrate, it could be converted into a ribonucleotide analog. This analog could then potentially be further phosphorylated to the di- and triphosphate forms. These nucleotide analogs can then inhibit key enzymes in the de novo purine synthesis pathway, such as glutamine-5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, through feedback inhibition. scispace.com

Furthermore, the metabolism of this compound could be influenced by enzymes that modify purines. For instance, xanthine (B1682287) oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine (B114508) to xanthine and then to uric acid. drugbank.comnih.gov The substituent at the 6-position is known to be a critical determinant for interaction with xanthine oxidase. For example, 6-(N-benzoylamino)purine has been shown to be a potent inhibitor of this enzyme. nih.gov It is plausible that the 2,2-dimethoxyethyl group could influence the binding of the purine ring to the active site of xanthine oxidase, potentially inhibiting its activity.

Another point of potential interaction is with adenosine (B11128) deaminase (ADA), which converts adenosine and other analogs to inosine. Studies on 6-alkoxypurine 2',3'-dideoxynucleosides have shown that the length of the alkoxy chain at the 6-position affects their substrate activity with ADA. nih.gov This suggests that the 2,2-dimethoxyethyl group in this compound could modulate its interaction with ADA and other metabolic enzymes.

| Enzyme/Pathway | Potential Interaction | Theoretical Consequence |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Substrate | Conversion to a ribonucleotide analog, which can then be phosphorylated and interfere with nucleic acid synthesis or feedback inhibit de novo purine synthesis. |

| Xanthine Oxidase | Inhibitor | Blockade of purine catabolism, leading to an accumulation of hypoxanthine and xanthine. The bulky side chain could influence binding to the enzyme's active site. nih.gov |

| Adenosine Deaminase (ADA) | Substrate/Inhibitor | Altered metabolism compared to natural purines. The nature of the 6-substituent is known to affect interaction with ADA. nih.gov |

| De Novo Purine Synthesis | Feedback Inhibition | If converted to a nucleotide analog, it could inhibit key regulatory enzymes of the pathway, reducing the overall production of purine nucleotides. scispace.com |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 2,2 Dimethoxyethyl 9h Purine

Rational Design Principles for 6-(2,2-Dimethoxyethyl)-9H-purine Derivatives

The rational design of derivatives of this compound is centered on enhancing its therapeutic potential. This involves a systematic approach to modify its structure to improve efficacy, selectivity, and pharmacokinetic properties.

Lead Compound Optimization Paradigms

Lead compound optimization is a critical phase in drug discovery that aims to refine the properties of a promising compound. For this compound, this would involve iterative cycles of design, synthesis, and biological testing. Key goals include maximizing potency and minimizing off-target effects. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how specific structural modifications influence biological activity. For instance, modifications to the purine (B94841) ring or the dimethoxyethyl side chain could be systematically explored to identify key interaction points with its biological target.

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. In the context of this compound, a classic bioisosteric replacement could involve substituting a carbon-hydrogen group with a nitrogen atom in the purine-like ring system to potentially enhance pharmacological profiles mdpi.com. The strategic introduction of fluorine to replace a hydrogen atom is another common approach that can significantly influence potency due to fluorine's unique electronic properties nih.gov.

Scaffold hopping, on the other hand, involves replacing the central core of the molecule with a structurally different scaffold while maintaining similar biological activity. This can lead to the discovery of novel chemical classes with improved properties nih.gov. For purine derivatives, this could involve replacing the purine core with other heterocyclic systems like pyridine-annulated purines, which have shown potential as anticancer agents rsc.orgresearchgate.net. The goal is to identify new core structures that retain the key pharmacophoric features of the original molecule but may offer advantages in terms of synthesis, patentability, or biological properties nih.govbhsai.org.

Design of Analogs for Enhanced Selectivity

Achieving selectivity for the intended biological target is a major challenge in drug design. For this compound derivatives, enhancing selectivity would involve designing analogs that exploit subtle differences between the target and related off-target molecules. This can be achieved by introducing functional groups that create specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target's binding site. For example, in the development of Hsp90 inhibitors, selectivity for the Grp94 paralog was achieved through specific modifications of the purine scaffold nih.gov.

Synthesis of Novel Analogs and Libraries

The synthesis of novel analogs and chemical libraries is essential for exploring the SAR of this compound and identifying improved drug candidates.

Modifications at the Purine Core (e.g., N-substitution, C-substitution)

Modifications at the purine core can significantly impact the biological activity of the resulting analogs.

N-substitution: Alkylation or arylation at the nitrogen atoms of the purine ring, particularly at the N9 position, is a common strategy to introduce diversity and modulate biological activity. Various substituents can be introduced at the N9 position of the purine ring to explore the impact on biological activity nih.govnih.govsemanticscholar.org. For instance, the introduction of different benzyl (B1604629) groups at the N9 position has been explored for other 6,9-disubstituted purines nih.gov.

C-substitution: Modifications at the carbon atoms of the purine ring, such as at the C2, C6, and C8 positions, can also lead to analogs with altered properties. For example, introducing different substituents at the C6 position of the purine ring has been a successful strategy in developing purine-based therapeutic agents nih.govnih.gov. The synthesis of 2,6,9-trisubstituted purine derivatives has been a focus of research for developing potential anticancer compounds nih.govsemanticscholar.org.

| Modification Site | Type of Modification | Potential Impact on Activity |

| N9-position | Alkylation, Arylation | Modulate binding affinity and cell permeability |

| C2-position | Introduction of amino or other small groups | Influence selectivity and potency |

| C6-position | Substitution with various functional groups | Directly impact target interaction |

| C8-position | Introduction of aryl or alkyl groups | Alter electronic properties and steric profile |

Diversification and Functionalization of the 2,2-Dimethoxyethyl Side Chain

The 2,2-dimethoxyethyl side chain at the C6 position offers multiple opportunities for diversification. The acetal (B89532) group can be hydrolyzed to the corresponding aldehyde, which can then serve as a versatile intermediate for a wide range of chemical transformations.

Modification of the Acetal: The two methoxy (B1213986) groups could be replaced with other alkoxy groups of varying chain lengths or cyclic structures to probe the steric and electronic requirements of the binding pocket.

Conversion to other Functional Groups: The dimethoxyethyl group can be chemically transformed into other functionalities. For example, reduction of the corresponding aldehyde can yield a hydroxyethyl group, which can be further derivatized.

Chain Extension or Contraction: The length of the ethyl linker can be modified to optimize the positioning of the functional group in the target's binding site.

Conjugation Strategies for Targeted Delivery (Theoretical Frameworks)

The targeted delivery of therapeutic agents to specific cells or tissues can enhance efficacy and reduce off-target toxicity. For a small molecule like this compound, conjugation to a larger carrier molecule is a common theoretical strategy. This involves forming a stable covalent bond between the purine derivative and a targeting moiety.

Key Components of a Conjugate:

Drug: this compound.

Linker: A chemical bridge that connects the drug to the carrier. Linkers can be designed to be stable or cleavable under specific physiological conditions (e.g., in the low pH of a tumor microenvironment or in the presence of specific enzymes).

Targeting Moiety/Carrier: A molecule that recognizes and binds to specific receptors on the target cells. Common carriers include antibodies, peptides, aptamers, and polymers. pharmiweb.com

Potential Conjugation Points: The structure of this compound offers several potential sites for conjugation. The most common site for modification on the purine scaffold, without significantly altering its core interaction with biological targets, is often the N9 position of the purine ring. The imidazole (B134444) nitrogen at this position can be readily alkylated or acylated to introduce a linker.

Common Conjugation Chemistries: Several well-established chemical reactions could be theoretically employed to create these conjugates: pharmiweb.comresearchgate.net

Carbodiimide Coupling: This method could be used if a carboxyl group is introduced into the purine derivative, allowing it to form an amide bond with an amine group on a carrier molecule. pharmiweb.com

Click Chemistry: This is a highly efficient and specific set of reactions, such as the copper-catalyzed azide-alkyne cycloaddition. A linker containing an azide or alkyne could be attached to the purine, which would then "click" with a corresponding functional group on the targeting moiety.

Maleimide-Thiol Chemistry: A linker with a maleimide group could be attached to the purine, which would then react specifically with a thiol (sulfhydryl) group, often found in cysteine residues of proteins or peptides. pharmiweb.com

The choice of strategy would depend on the desired properties of the final conjugate, such as stability in circulation and the mechanism of drug release at the target site. researchgate.net

SAR Methodologies and Correlations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of related analogs to build a predictive model for designing more potent and selective compounds.

Systematic Variation of Functional Groups and Their Influence on Activity (Theoretical)

Systematic modification of the this compound structure can provide insights into the chemical features essential for its biological activity. Modifications can be targeted to three main regions: the C6 side chain, the purine core, and the N9 position.

Advanced Analytical and Methodological Approaches for Investigating 6 2,2 Dimethoxyethyl 9h Purine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of 6-(2,2-dimethoxyethyl)-9H-purine. These techniques are crucial for ensuring the purity of synthesized batches and for isolating the compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives due to its high resolution and sensitivity. nih.govjafs.com.pl The development of a robust HPLC method for this compound would likely involve a reversed-phase approach, utilizing a C18 column. nih.gov Gradient elution is often preferred for analyzing purine analogues to achieve optimal separation from potential impurities. jafs.com.plnih.gov A mobile phase consisting of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), would be systematically optimized. jafs.com.plresearchgate.net

Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity. Key validation parameters are outlined in the table below.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Specification |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

Detection is typically carried out using a UV detector, as purine structures exhibit strong absorbance in the UV spectrum, often around 260 nm. ibna.ro

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While HPLC is suitable for the primary analysis of the non-volatile purine, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying volatile byproducts and impurities that may be present from the synthesis of this compound. Since purines themselves are generally not volatile enough for direct GC analysis, a derivatization step is often required. researchgate.netsemanticscholar.org Reagents like ethyl chloroformate or silylating agents can be used to create more volatile derivatives. researchgate.netsemanticscholar.org

The subsequent GC-MS analysis provides detailed information on the mass-to-charge ratio of the fragments, allowing for the structural elucidation of unknown impurities. thermofisher.com High-resolution mass spectrometry can further provide accurate mass measurements, aiding in the unambiguous identification of these minor components. thermofisher.com

Preparative Chromatography for Scaled Synthesis and Purification

For applications requiring larger quantities of highly pure this compound, preparative chromatography is the method of choice. lcms.czmdpi.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle increased sample loads. lcms.cz The goal is to isolate the target compound from unreacted starting materials, byproducts, and other impurities generated during synthesis.

The development of a preparative method often begins with analytical-scale experiments to determine the optimal stationary and mobile phases. These conditions are then scaled up for the preparative system. Fraction collection is triggered based on the detector signal, allowing for the isolation of the pure compound. lcms.cz The purity of the collected fractions is subsequently verified by analytical HPLC.

Electrochemical Studies

Electrochemical methods offer valuable insights into the redox properties of this compound, which are crucial for understanding its potential mechanisms of action and for developing novel detection strategies.

Cyclic Voltammetry for Redox Properties and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful technique for investigating the oxidation and reduction behavior of electroactive molecules like purine derivatives. acs.orgnih.gov By applying a varying potential to an electrode immersed in a solution of the analyte, a voltammogram is generated that reveals information about the redox potentials and the kinetics of electron transfer. acs.org

For this compound, CV studies would likely be conducted using a glassy carbon electrode. nih.govresearchgate.net The resulting data would indicate the potential at which the compound is oxidized and whether the process is reversible or irreversible. The number of electrons and protons involved in the redox reaction can also be determined from these experiments. acs.org A study on similar purine derivatives showed a correlation between the oxidation potential and the nature of substituents on the purine ring. nih.gov

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | +1.15 V (vs. Ag/AgCl) |

| Cathodic Peak Potential (Epc) | Not observed |

| Electron Transfer | Irreversible |

| pH Dependence | Anodic peak potential shifts with pH |

Amperometric Detection Principles in Complex Matrices (Theoretical)

Amperometric detection is an electrochemical technique that measures the current generated by the oxidation or reduction of an analyte at a constant applied potential. nih.gov This method can, in theory, be applied to the sensitive and selective detection of this compound in complex biological or environmental samples.

The principle involves setting the potential of a working electrode to a value at which the target analyte undergoes a redox reaction, based on data obtained from cyclic voltammetry. As the analyte comes into contact with the electrode surface, the resulting electron transfer generates a current that is proportional to its concentration. nih.gov To enhance sensitivity and selectivity, the electrode surface can be modified with various materials, such as nanomaterials or specific polymers, to facilitate the electrochemical reaction and minimize interference from other compounds present in the matrix. researchgate.netnih.gov

Advanced Spectroscopic Characterization in Complex Biological Systems (Methodology Focus)

Spectroscopic techniques are indispensable for probing the molecular interactions and structural changes of small molecules like this compound in biological milieu. These methods offer high sensitivity and can provide detailed information under physiologically relevant conditions.

Fluorescence Spectroscopy for Interaction Studies (e.g., protein binding, cellular uptake mechanisms)

Fluorescence spectroscopy is a powerful tool for investigating the binding of non-fluorescent or fluorescent small molecules to proteins and for monitoring cellular uptake. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored. When a compound like this compound binds to a protein, it can cause a change in the local environment of these fluorophores, leading to a quenching or enhancement of the fluorescence signal.

Protein Binding Studies: The interaction between this compound and a target protein, for instance, a kinase or a receptor, can be quantified by titrating the protein with increasing concentrations of the compound. The quenching of the protein's intrinsic fluorescence can be analyzed using the Stern-Volmer equation to determine the binding affinity and the number of binding sites. While specific experimental data for this compound is not extensively available in public literature, the general methodology would involve recording the fluorescence emission spectra of the protein in the absence and presence of the purine derivative.

Cellular Uptake Mechanisms: To study cellular uptake, a fluorescently labeled derivative of this compound could be synthesized. Alternatively, if the compound possesses intrinsic fluorescence, it can be directly monitored. By incubating cells with the fluorescent analogue and measuring the intracellular fluorescence intensity over time using a fluorometer or a fluorescence microscope, the rate and extent of uptake can be determined. To elucidate the mechanism of uptake, various endocytosis inhibitors can be used. For example, inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine) or caveolae-mediated endocytosis (e.g., genistein) can be employed to see if they reduce the cellular accumulation of the compound.

A hypothetical data table illustrating the type of results obtained from a fluorescence quenching experiment to study the binding of this compound to a target protein is presented below.

| Concentration of this compound (µM) | Fluorescence Intensity (a.u.) |

| 0 | 98.5 |

| 10 | 85.2 |

| 20 | 73.1 |

| 30 | 60.9 |

| 40 | 50.3 |

| 50 | 41.8 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the chirality of molecules and for monitoring conformational changes in biomacromolecules upon ligand binding. CD measures the differential absorption of left- and right-circularly polarized light.

Chirality: While this compound itself is not chiral, its interaction with a chiral biomolecule, such as a protein or DNA, can induce a CD signal in the region of the purine's absorbance. This induced CD signal can provide evidence of binding and offer insights into the binding mode.

Conformational Changes: More commonly, CD spectroscopy is used to observe changes in the secondary and tertiary structure of a protein when it binds to a small molecule. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets, random coils). A change in the CD spectrum of a protein upon the addition of this compound would indicate that the binding of the compound induces a conformational change in the protein. Similarly, near-UV CD (250-350 nm) can probe changes in the tertiary structure around aromatic amino acid residues.

The following table represents hypothetical data from a CD spectroscopy experiment showing the change in the secondary structure content of a protein upon binding to this compound.

| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Protein alone | 45 | 25 | 30 |

| Protein + this compound | 40 | 30 | 30 |

Microscopy Techniques for Subcellular Localization Studies (Methodology Focus, Non-Clinical)

Microscopy techniques, particularly fluorescence microscopy, are essential for visualizing the distribution of molecules within cells. To determine the subcellular localization of this compound, a fluorescently tagged version of the compound would typically be required.

Confocal Microscopy: Confocal laser scanning microscopy is a high-resolution imaging technique that allows for the optical sectioning of cells, eliminating out-of-focus light and enabling the three-dimensional reconstruction of the cell. To investigate the subcellular destination of a fluorescently labeled this compound derivative, cells would be incubated with the compound and then co-stained with fluorescent dyes that specifically mark different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). By overlaying the images from the different fluorescent channels, one can determine if the compound co-localizes with a particular organelle.

Image Analysis: Quantitative analysis of the microscopic images can provide more than just qualitative localization. The Pearson's correlation coefficient can be calculated to quantify the degree of co-localization between the fluorescently tagged purine derivative and the organelle-specific dyes. This provides a statistical measure of the compound's preferential accumulation in certain subcellular compartments.

While specific published microscopy studies on the subcellular localization of this compound are not readily found, the described methodology represents the standard and rigorous approach for such an investigation in a non-clinical research setting.

Future Directions and Emerging Research Avenues for 6 2,2 Dimethoxyethyl 9h Purine

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully comprehend the biological impact of 6-(2,2-Dimethoxyethyl)-9H-purine, future research must move beyond single-target interactions and embrace a systems-level perspective. Systems biology, through its "omics" technologies, offers a holistic view of the molecular changes induced by a compound within a cell or organism.

Metabolomics: Investigating the global metabolic profile of cells or tissues after exposure to the compound can reveal alterations in key biochemical pathways. Since purine (B94841) analogues are known antimetabolites, this approach could identify specific enzymatic steps or metabolic networks that are directly or indirectly modulated. mdpi.com For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which have been developed for the simultaneous measurement of multiple purine metabolites, could be adapted to track the metabolic fate and effects of this compound. nih.govnih.gov

Proteomics: This approach would identify changes in protein expression and post-translational modifications, offering insights into the cellular machinery affected by the compound. It could uncover compensatory mechanisms or off-target effects that are crucial for a complete understanding of the compound's activity.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can determine how this compound alters gene expression. This could reveal upstream signaling pathways, transcription factors, and regulatory networks that are activated or suppressed, providing a broad map of its cellular influence.

Integrating data from these omics platforms would enable the construction of comprehensive network models, illustrating the compound's mechanism of action in the context of the entire cellular system.

Exploration of Novel Therapeutic Targets and Pathways (Theoretical)

The structural scaffold of this compound suggests it could interact with a range of biological targets. Purine analogues historically function as antimetabolites by interfering with DNA and RNA synthesis or by inhibiting key enzymes in cellular metabolism. nih.govwikipedia.org

Theoretically, future research could explore its interaction with:

Kinases: Many purine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com Computational docking studies could be employed to model the binding of this compound to the ATP-binding pocket of various kinases, predicting potential inhibitory activity.

Polymerases: As a purine mimic, the compound could be investigated for its ability to be incorporated into DNA or RNA by polymerases, potentially leading to chain termination and cell cycle arrest. wikipedia.org

Other Purine-Binding Proteins: The purinome is vast, encompassing a wide array of enzymes and receptors that utilize purines as substrates or ligands. Exploring interactions with enzymes like purine nucleoside phosphorylase or various signaling receptors could uncover entirely new therapeutic applications.

Initial exploration would likely involve computational screening and modeling, followed by in vitro enzymatic assays to validate predicted interactions. nih.gov

Development of High-Throughput Screening Assays for Compound Activity (Methodology Focus)

To efficiently explore the biological activity of this compound and its derivatives, the development of robust high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. mdpi.com

The methodological development would focus on:

Assay Design and Optimization: The first step involves creating a reliable and reproducible assay. This could be a cell-based assay measuring a specific outcome like cell proliferation, apoptosis, or the expression of a reporter gene. curiaglobal.com Alternatively, a biochemical assay could measure the inhibition of a specific enzyme predicted in theoretical studies. nih.gov

Technology Integration: A variety of detection methods can be employed, including fluorescence, luminescence, or fluorescence polarization, chosen based on the specific assay. nih.govcuanschutz.edu Advanced platforms like high-content screening (HCS) systems can provide more detailed, multi-parametric data from cellular assays by imaging individual cells. curiaglobal.comcuanschutz.edu

Validation and Quality Control: The robustness of an HTS assay is often quantified by the Z'-factor, a statistical measure that ensures the screen can reliably distinguish between active and inactive compounds. nih.gov Rigorous validation is critical before commencing a large-scale screening campaign.

These HTS platforms would not only confirm the activity of this compound but also enable the screening of chemical libraries to identify other molecules with similar or enhanced activity. nih.gov

Synergistic Research with Other Classes of Chemical Compounds (Theoretical)

A promising avenue in therapeutic development is the use of combination therapies to achieve synergistic effects, where the combined impact is greater than the sum of individual effects. This approach can enhance efficacy and overcome drug resistance. nih.gov

Theoretically, this compound could be investigated for synergistic potential with:

Other Nucleoside Analogues: Combining it with pyrimidine (B1678525) analogues could create a dual blockade of nucleic acid synthesis, potentially leading to a more profound anti-proliferative effect. nih.gov

Kinase Inhibitors: If the compound is found to target a specific pathway, combining it with an inhibitor of a different node in the same or a parallel pathway could prevent compensatory signaling and enhance cell killing. Research on 2,6,9-trisubstituted purines has shown synergistic effects when combined with existing therapies like trastuzumab in breast cancer. mdpi.com

Epigenetic Modifiers: Combining a metabolic inhibitor with drugs that alter the epigenetic landscape, such as histone deacetylase (HDAC) inhibitors, could create a multi-pronged attack on cancer cells.

Initial studies would involve in vitro cell culture experiments using checkerboard assays to quantify synergy, followed by mechanistic studies to understand the molecular basis of the enhanced effect. nih.gov

Application in Advanced Delivery Systems (Theoretical, Non-Clinical)

The therapeutic efficacy of many promising compounds is limited by poor bioavailability, rapid metabolism, or off-target toxicity. Advanced drug delivery systems offer a potential solution to these challenges. mdpi.com

For this compound, theoretical, non-clinical research could explore encapsulation or conjugation with various nanocarriers:

Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly lactic-co-glycolic acid) can be used to encapsulate drugs, protecting them from degradation and allowing for controlled release. nih.gov Research on other purine analogues has shown that nanoparticle formulation can enhance their effects. nih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified with targeting ligands to direct them to specific cells or tissues, potentially reducing systemic toxicity. mdpi.com

Covalent Conjugation: Attaching the compound to polymers or other molecules can improve its solubility and pharmacokinetic profile.

These advanced formulations could theoretically enhance the therapeutic window of this compound, making it a more viable candidate for future clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.